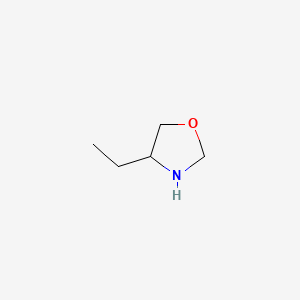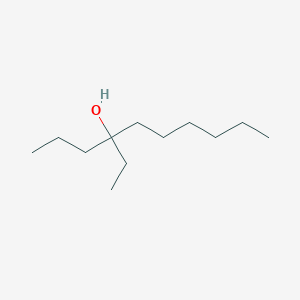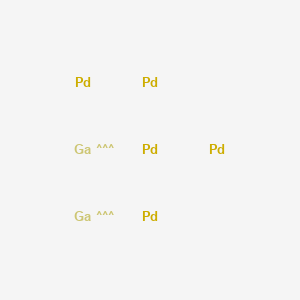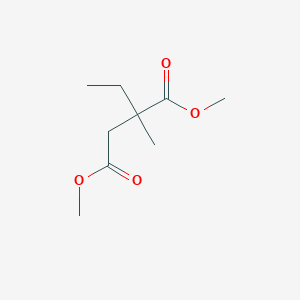![molecular formula C10H15Cl2O4Sn2 B14648250 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1) CAS No. 54807-83-9](/img/structure/B14648250.png)
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes dichloroacetyl groups and tetraethenyldistannoxanyl moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) typically involves the reaction of dichloroacetic acid with a suitable tin precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the dichloroacetyl groups to less oxidized forms.
Substitution: The dichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) involves its interaction with biological molecules and cellular pathways. The dichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The tin moiety can also interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different toxicity profiles.
Dibutyltin diacetate: Used in similar industrial applications but with different reactivity.
Tetramethyltin: A simpler organotin compound with distinct chemical properties.
Uniqueness
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) is unique due to its specific combination of dichloroacetyl and tetraethenyldistannoxanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
54807-83-9 |
|---|---|
分子式 |
C10H15Cl2O4Sn2 |
分子量 |
507.5 g/mol |
InChI |
InChI=1S/C2H2Cl2O2.4C2H3.H2O.O.2Sn/c3-1(4)2(5)6;4*1-2;;;;/h1H,(H,5,6);4*1H,2H2;1H2;;;/q;;;;;;;;+1/p-1 |
InChI 键 |
LVWWWLCBHOFGLW-UHFFFAOYSA-M |
规范 SMILES |
C=C[Sn](C=C)O[Sn](C=C)(C=C)OC(=O)C(Cl)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)



![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)




![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)


